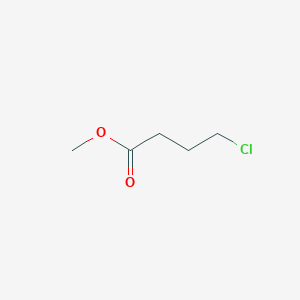

4-クロロ酪酸メチル

概要

説明

Methyl 4-chlorobutyrate is a useful research compound. Its molecular formula is C5H9ClO2 and its molecular weight is 136.58 g/mol. The purity is usually 95%.

The exact mass of the compound Methyl 4-chlorobutyrate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 66271. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 4-chlorobutyrate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4-chlorobutyrate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

医薬品合成

4-クロロ酪酸メチルは、医薬品合成において重要な中間体です。様々な医薬品候補の構築のためのビルディングブロックとして役立ちます。 その反応性により、クロロブチル部分を複雑な分子構造に組み込むことができ、これは新しい治療薬の開発にとって重要です .

工業用染料中間体

染料業界では、4-クロロ酪酸メチルは工業用染料の中間体を合成するために使用されています。 これらの中間体は、繊維やその他の材料を染色するために使用される染料の製造において不可欠な成分です .

有機合成

この化合物は、有機合成において重要な役割を果たしています。 それは、求核置換、エステル化、アルキル化などの様々な化学反応に関与しており、幅広い有機化合物を合成するための汎用性の高い試薬となっています .

材料科学

4-クロロ酪酸メチルは、材料科学において、ポリマー、コーティング、その他の先進材料の合成に組み込まれています。 その特性は、特定の特性と機能を持つ材料を開発するために利用されています .

化学研究

化学研究では、4-クロロ酪酸メチルは、反応機構の研究や新しい合成経路の開発に使用されています。 その反応性とその反応の多様性から、研究室では標準的な試薬となっています .

生化学

4-クロロ酪酸メチルの生化学における特定の用途は広く文書化されていませんが、このような化合物は、小分子と生物系との相互作用を理解し、研究目的で生体分子を合成するために、しばしば生化学的研究で使用されています .

環境科学

4-クロロ酪酸メチルは、環境科学研究において、生態系への影響、分解生成物、様々な環境条件における挙動を調べるために使用されることがあります。 しかし、この分野における具体的な用途は、入手可能なリソースでは十分に文書化されていません .

分析化学

分析化学では、4-クロロ酪酸メチルは、機器の校正、方法の検証、または化学分析における試薬として、様々な分析技術における標準物質または参照物質として使用できます

Safety and Hazards

Methyl 4-chlorobutyrate is considered hazardous. It is a flammable liquid and vapor. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

作用機序

Methyl 4-chlorobutyrate is a chemical compound with the molecular formula C5H9ClO2 . It is used in various applications, including pharmaceutical synthesis and as an intermediate in industrial dye production . Here is a general overview based on the typical properties and uses of similar compounds.

Pharmacokinetics

Its physical properties such as a boiling point of 175-176 °c and a density of 112 g/mL at 25 °C can influence its pharmacokinetic behavior .

Action Environment

Methyl 4-chlorobutyrate is a flammable liquid and vapor . It should be stored in a well-ventilated place and kept away from heat, hot surfaces, sparks, open flames, and other ignition sources . These environmental factors can significantly influence its stability and efficacy.

生化学分析

Cellular Effects

It is known that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The specific effects on cell function, signaling pathways, gene expression, and cellular metabolism are not currently known.

Molecular Mechanism

It is known that it has a molecular weight of 136.58 , but the specifics of how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, are not currently known.

Temporal Effects in Laboratory Settings

It is known that it has a boiling point of 175-176 °C (lit.) and a density of 1.12 g/mL at 25 °C (lit.) . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is not currently available.

特性

IUPAC Name |

methyl 4-chlorobutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZUYIRISBMWFMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062873 | |

| Record name | Butanoic acid, 4-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | Methyl 4-chlorobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20826 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

3153-37-5 | |

| Record name | Butanoic acid, 4-chloro-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3153-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Butanoic acid, 4-chloro-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003153375 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 4-chlorobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66271 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanoic acid, 4-chloro-, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butanoic acid, 4-chloro-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 4-chlorobutyrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.019.630 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

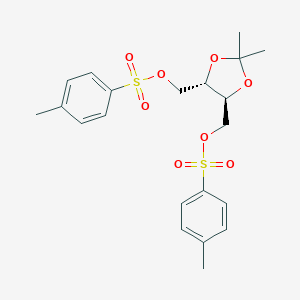

Feasible Synthetic Routes

Q1: What are the common synthetic routes for producing Methyl 4-chlorobutyrate?

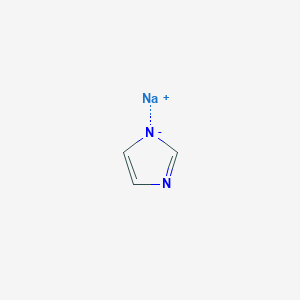

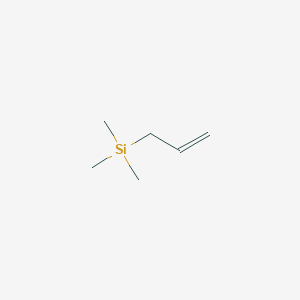

A1: Methyl 4-chlorobutyrate can be synthesized from γ-Butyrolactone through different pathways. One method utilizes silicon tetrachloride and methanol in the presence of an organic solvent capable of dissolving silicon tetrachloride []. Another approach involves reacting γ-Butyrolactone with bis(trichloromethyl) carbonate in the presence of catalysts [].

Q2: How does the structure of Methyl 4-chlorobutyrate influence its reactivity in gas-phase elimination reactions?

A2: The presence of the carbomethoxy group in Methyl 4-chlorobutyrate plays a crucial role in its gas-phase elimination kinetics. Studies suggest that the carbonyl oxygen of the carbomethoxy group participates in the reaction, leading to both dehydrochlorination and lactone formation []. This neighboring group participation is thought to proceed through an intimate ion-pair mechanism [, , ].

Q3: Are there computational studies that support the proposed reaction mechanisms of Methyl 4-chlorobutyrate?

A3: Yes, theoretical calculations using ab initio and Density Functional Theory (DFT) methods have been employed to investigate the gas-phase elimination mechanisms of Methyl 4-chlorobutyrate and related compounds []. These calculations provide insights into transition state structures, thermodynamic parameters, and kinetic parameters, supporting the involvement of the carbomethoxy group in the reaction pathway [].

Q4: What are the potential applications of Methyl 4-chlorobutyrate in organic synthesis?

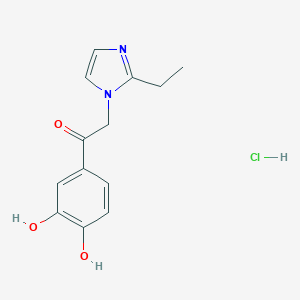

A4: Methyl 4-chlorobutyrate serves as a valuable building block in organic synthesis. For instance, it's a key intermediate in the synthesis of Buflomedil Hydrochloride, a vasodilator medication []. The synthesis involves a multi-step process including condensation with pyrrolidine, hydrolysis, acylation, Friedel-Crafts alkylation, and salt formation [].

Q5: Have the physicochemical properties of Methyl 4-chlorobutyrate been investigated?

A5: Yes, studies have explored the densities and viscosities of binary mixtures containing Methyl 4-chlorobutyrate and various aromatic hydrocarbons at different temperatures []. These investigations provide insights into the molecular interactions and physical behavior of the compound in solution, which can be crucial for understanding its properties and potential applications [].

Q6: Has Methyl 4-chlorobutyrate been explored for applications beyond pharmaceuticals?

A7: While pharmaceutical applications are prominent, research highlights the use of Methyl 4-chlorobutyrate in producing γ-Aminobutyric acid (GABA) []. This non-proteinogenic amino acid is recognized as a potential green feed additive for livestock, offering benefits like improved ingestion, regulated hormone secretion, and enhanced immune function [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-Aminothieno[3,2-b]quinoxaline-2-carboxylic acid](/img/structure/B147109.png)